An In-depth Technical Guide to 5-Bromo-2-chlorooxazole: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 5-Bromo-2-chlorooxazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the specific molecule 5-Bromo-2-chlorooxazole is exceptionally scarce. This guide has been constructed by a senior application scientist to provide a robust theoretical framework based on established principles of oxazole chemistry, data from isomeric and analogous compounds, and predictive modeling. All properties and protocols should be considered predictive until experimentally verified.
Executive Summary
5-Bromo-2-chlorooxazole is a halogenated heterocyclic compound featuring an oxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom. The strategic placement of a bromine atom at the C5 position and a chlorine atom at the C2 position creates a molecule with significant potential as a versatile building block in synthetic organic chemistry. The distinct electronic environments and reactivity of the two halogen atoms offer orthogonal handles for sequential functionalization, making this scaffold particularly attractive for the construction of complex molecular architectures in drug discovery and materials science. This guide provides a comprehensive overview of its predicted chemical structure, molecular weight, and plausible synthetic pathways, alongside an expert analysis of its expected reactivity and potential applications.
Chemical Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in a chemical system. The predicted properties for 5-Bromo-2-chlorooxazole are summarized below.
Chemical Structure
The IUPAC name for this compound is 5-bromo-2-chloro-1,3-oxazole. The structure consists of a planar, five-membered oxazole ring. The chlorine atom is attached to the C2 carbon, which is situated between the oxygen and nitrogen atoms, while the bromine atom is attached to the C5 carbon, adjacent to the oxygen atom.
Caption: 2D Chemical Structure of 5-Bromo-2-chlorooxazole.
Molecular Formula and Weight
Based on its structure, the key quantitative identifiers for 5-Bromo-2-chlorooxazole are detailed in the table below.
| Property | Value |
| Molecular Formula | C₃HBrClNO |
| Molecular Weight | 182.40 g/mol |
| Exact Mass | 180.89266 Da |
| CAS Number | Not assigned or not publicly available |
Synthesis and Reactivity: A Mechanistic Perspective
While no specific, peer-reviewed synthesis for 5-Bromo-2-chlorooxazole has been documented, its preparation can be logically approached through established methods for oxazole synthesis and halogenation. The reactivity of the oxazole ring is highly dependent on the substitution pattern, and the presence of two halogens introduces unique synthetic opportunities.
Proposed Synthetic Strategies
The construction of the 5-Bromo-2-chlorooxazole scaffold can be envisioned via two primary strategic approaches:
Strategy A: Halogenation of a Pre-formed Oxazole Ring
This approach involves the synthesis of an oxazole precursor followed by sequential halogenation.
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Formation of the Oxazole Core: A common route to oxazoles is the Robinson-Gabriel synthesis, involving the cyclization of an α-acylamino ketone.
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Regioselective Halogenation: The halogenation of the oxazole ring is a complex process. The C5 position is generally most susceptible to electrophilic attack, followed by C4.[1] Therefore, bromination of a 2-chlorooxazole precursor could plausibly yield the desired product.
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Causality: The electron-donating effect of the ring oxygen directs electrophiles preferentially to the C5 position. Using an electrophilic bromine source like N-Bromosuccinimide (NBS) would be a standard choice.
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Caption: Proposed electrophilic bromination of 2-chlorooxazole.
Strategy B: Ring Formation from Halogenated Precursors
This "convergent" strategy involves constructing the oxazole ring from building blocks that already contain the required chlorine and bromine atoms. This often provides better control over regiochemistry. A plausible route could involve the reaction of a brominated α-haloketone with a chloroamide derivative.
Chemical Reactivity and Synthetic Utility
The utility of 5-Bromo-2-chlorooxazole as a synthetic intermediate stems from the differential reactivity of its C-Cl and C-Br bonds.
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Nucleophilic Aromatic Substitution (SNA_r_): The C2 position of an oxazole is electron-deficient, and the presence of the chlorine atom makes it susceptible to nucleophilic attack.[2] This allows for the selective displacement of the chloride with various nucleophiles (e.g., amines, alcohols, thiols).
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Metal-Catalyzed Cross-Coupling: The C-Br bond at the C5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of aryl, alkyl, or alkynyl groups.
The orthogonality of these two reactive sites is the cornerstone of its potential. One could first perform a cross-coupling reaction at the C5-Br position under palladium catalysis, followed by a nucleophilic substitution at the C2-Cl position. This two-step, selective functionalization allows for the rapid generation of diverse and complex molecular libraries from a single, versatile starting material.
Caption: Orthogonal functionalization workflow for 5-Bromo-2-chlorooxazole.
Predicted Spectroscopic Profile
For any novel compound, structural verification is paramount. While experimental spectra are unavailable, a predictive analysis based on established spectroscopic principles and data from analogous structures can guide researchers in characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The molecule contains a single proton attached to the C4 carbon. Its chemical shift would be expected in the aromatic region, likely between δ 7.5-8.5 ppm. The electron-withdrawing effects of the adjacent nitrogen atom and the bromine on the neighboring carbon would shift this proton downfield.
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¹³C NMR: Three distinct carbon signals are expected for the oxazole ring.
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C2: Attached to both nitrogen and chlorine, this carbon would be significantly downfield, likely in the range of δ 155-165 ppm.
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C4: The carbon bearing the single proton would be the most upfield of the ring carbons.
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C5: The carbon attached to bromine would experience a shielding effect from the halogen, but its position adjacent to the oxygen would also influence its shift, likely appearing in the δ 120-130 ppm range.
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Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be critical for confirming the molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic cluster of peaks (M, M+2, M+4) would be observed, confirming the presence of one bromine and one chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for the C=N stretching of the oxazole ring around 1600-1650 cm⁻¹ and C-O-C stretching vibrations. The C-H stretching of the lone aromatic proton would appear around 3100 cm⁻¹.
Applications in Research and Drug Development
The oxazole motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[3] Halogenated heterocycles are crucial intermediates in pharmaceutical synthesis, as the halogens serve as key reactive handles for building molecular complexity.
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Scaffold for Drug Discovery: 5-Bromo-2-chlorooxazole is an ideal starting point for the synthesis of compound libraries for high-throughput screening. Its ability to undergo selective, sequential reactions allows for the creation of diverse structures around a common core, facilitating structure-activity relationship (SAR) studies.
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Fragment-Based Drug Design: As a small, rigid, and functionalized heterocycle, it could serve as a valuable fragment for screening against biological targets like kinases and proteases.
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Intermediate for Agrochemicals and Materials Science: The reactivity of this molecule also makes it a candidate for the synthesis of novel agrochemicals and functional organic materials where precise substitution patterns are required.
Conclusion
5-Bromo-2-chlorooxazole represents a synthetically valuable, albeit currently under-documented, chemical entity. This guide provides a robust, theory-grounded framework for understanding its fundamental properties, devising logical synthetic routes, and leveraging its unique reactivity. The orthogonal nature of its two halogen substituents positions it as a powerful building block for researchers in medicinal chemistry and materials science, enabling the efficient and controlled construction of complex, high-value molecules. Experimental validation of the predictive data presented herein is a crucial next step and would constitute a valuable contribution to the field of heterocyclic chemistry.
References
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Thieme. (2023). Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. Synthesis, 55(23), 3845-3856. [Link]
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PubChem. (n.d.). 5-Bromooxazole. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
- Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. HETEROCYCLES, 35(2), 1441-1456.
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Chemsrc. (2025). 2-Bromo-5-chlorooxazole. Retrieved February 10, 2026, from [Link]
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PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved February 10, 2026, from [Link]
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MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687. [Link]
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Slideshare. (2021). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved February 10, 2026, from [Link]
